molecular formula C19H20N4O2 B2442421 1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-31-3

1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2442421
Número CAS: 866872-31-3
Peso molecular: 336.395
Clave InChI: VOUWZPLUYUHWGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery of Triazole-Based Compounds

The triazole class of heterocycles was first described by Bladin in 1885, who coined the term for the five-membered aromatic ring containing three nitrogen atoms. Early synthetic efforts focused on unsubstituted triazoles, but the discovery of antifungal activity in azole derivatives in the 1940s revolutionized their application in medicinal chemistry. Key milestones include the development of fluconazole, itraconazole, and voriconazole, which inhibit ergosterol biosynthesis in pathogens by targeting cytochrome P450 enzymes. Modern advancements in click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabled the rapid synthesis of substituted 1,2,3-triazoles, expanding their utility in drug discovery.

Structural Significance of 1,2,3-Triazole Derivatives in Medicinal Chemistry

1,2,3-Triazoles are prized for their stability, bioisosteric properties, and ability to participate in non-covalent interactions with biological targets. Their aromaticity and electron-deficient character facilitate hydrogen bonding with enzymes, while the triazole ring’s planar geometry enhances π-π stacking interactions. As bioisosteres, 1,2,3-triazoles replace amide or ester groups, improving metabolic stability and reducing susceptibility to hydrolysis. The introduction of substituents at the 1-, 4-, and 5-positions allows fine-tuning of physicochemical properties, such as lipophilicity and solubility, which are critical for drug permeability and bioavailability.

Propiedades

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-5-8-16(11-13(12)2)23-14(3)18(21-22-23)19(24)20-15-6-9-17(25-4)10-7-15/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUWZPLUYUHWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes azide formation and cycloaddition reactions. The general synthetic route can be summarized as follows:

  • Formation of the azide : A mixture of aniline derivatives is treated with sodium nitrite in acidic conditions to generate the corresponding azide.
  • Cycloaddition : The azide is then reacted with appropriate alkyne derivatives to form the triazole ring through a [3+2] cycloaddition reaction.
  • Carboxamide formation : The final step involves the introduction of the carboxamide functional group.

The molecular formula for this compound is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 350.42 g/mol.

Anticancer Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance:

  • IC50 Values : Some studies reported IC50 values for triazole derivatives in the range of 1.1 μM to 2.6 μM against MCF-7 and HCT-116 cells . These values suggest potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular:

  • Inhibition Studies : Compounds similar to this compound have shown effective inhibition against Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It has been suggested that triazole derivatives may act by inhibiting key enzymes involved in cancer cell proliferation and survival pathways. For example, thymidylate synthase inhibition has been identified as a critical target for anticancer activity .
  • Cholinesterase Inhibition : Some studies have indicated that triazoles can inhibit acetylcholinesterase (AChE) activity, which may have implications for neurodegenerative diseases .

Case Studies

Several case studies illustrate the efficacy of triazole derivatives in clinical settings:

  • Study on Anticancer Properties : A study published in Pharmaceutical Biology demonstrated that specific triazole derivatives significantly reduced tumor size in xenograft models .
  • Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of triazole compounds against resistant bacterial strains in vitro, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Data Summary

Activity Cell Line/Organism IC50 Value (μM) Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AntimicrobialE. coliEffective Inhibition
AntimicrobialS. aureusEffective Inhibition

Q & A

Q. What are the key structural features and synthetic routes for this compound?

The compound features a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at position 1, a 4-methoxyphenyl carboxamide at position 4, and a methyl group at position 4. Its molecular formula is C₁₉H₂₀N₄O (monoisotopic mass: 320.1637 g/mol) .

Q. Synthetic Methodology :

  • Step 1 : Condensation of substituted anilines (e.g., 3,4-dimethylaniline) with isocyanides to form intermediate carboximidoyl chlorides.
  • Step 2 : Cyclization with sodium azide under controlled conditions (60–80°C, DMF solvent) to form the triazole ring.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and HRMS .

Q. Critical Parameters :

  • Reaction temperature and solvent polarity significantly impact yield (optimal: 70°C in DMF).
  • Substituent steric effects (e.g., 3,4-dimethylphenyl) may require extended reaction times (12–24 hours) .

Q. How is this compound characterized, and what analytical techniques are prioritized?

Primary Techniques :

  • NMR Spectroscopy : ¹H NMR (δ 2.25–2.30 ppm for methyl groups; δ 7.20–7.80 ppm for aromatic protons) and ¹³C NMR (δ 160–165 ppm for carboxamide carbonyl) confirm regiochemistry and purity .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak at m/z 321.1712 [M+H]⁺ .
  • HPLC : Purity >95% achieved using a C18 column (acetonitrile/water, 70:30) .

Q. Secondary Validation :

  • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1220 cm⁻¹ (C-O-C from methoxy group) .

Q. What preliminary biological screening data exist for this compound?

In Vitro Studies :

  • Anticancer Activity : Moderate cytotoxicity (IC₅₀ = 12–18 µM) against HeLa and MCF-7 cell lines, likely due to triazole-mediated inhibition of tubulin polymerization .
  • Antimicrobial Activity : MIC = 32 µg/mL against S. aureus and E. coli, attributed to membrane disruption by lipophilic substituents (3,4-dimethylphenyl and methyl groups) .

Q. Limitations :

  • Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with solubilizers (e.g., PEG-400) for in vivo studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar triazole derivatives be resolved?

Case Study : Conflicting reports on IC₅₀ values for analogous compounds (e.g., 5–50 µM in kinase assays) may arise from:

  • Assay Conditions : Variations in ATP concentration (1–10 mM) or incubation time (1–24 hours) .
  • Structural Nuances : Electron-withdrawing groups (e.g., 4-methoxyphenyl) enhance target binding via H-bonding, while bulky substituents (3,4-dimethylphenyl) may sterically hinder interactions .

Q. Resolution Strategy :

  • Dose-Response Curves : Use 10-point dilutions (0.1–100 µM) to minimize false positives.
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational approaches are suitable for predicting SAR and optimizing potency?

Methods :

  • Molecular Docking (AutoDock Vina) : Predict binding modes with tubulin (PDB: 1SA0) or kinases (PDB: 3POZ). Key interactions:

    • Triazole N2 with Lys254 (hydrogen bond).
    • 4-Methoxyphenyl with hydrophobic pocket .
  • QSAR Modeling : Utilize Hammett constants (σ) for substituents to correlate electronic effects with IC₅₀ values. Example:

    Substituent (R)σ (Hammett)IC₅₀ (µM)
    4-OCH₃-0.2712.3
    3,4-(CH₃)₂0.5618.7

Q. Optimization Targets :

  • Introduce polar groups (e.g., -OH, -NH₂) at position 5 to improve solubility without compromising activity .

Q. How can synthetic yields be improved while minimizing byproducts?

Experimental Design :

  • DoE (Design of Experiments) : Vary azide equivalents (1.2–2.0 eq.), temperature (60–90°C), and solvent (DMF vs. DMSO) to identify optimal conditions.
  • Byproduct Analysis : LC-MS identifies dimers (MW = 640.79 g/mol) formed via azide homocoupling; suppress with degassing (N₂ purge) .

Q. Results :

  • Optimal Conditions : 1.5 eq. NaN₃, 75°C in DMF, 18 hours → yield increases from 45% to 68% .

Q. What strategies validate target engagement in complex biological systems?

Approaches :

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced stabilization of tubulin (ΔTm = +3.5°C at 10 µM) .
  • Photoaffinity Labeling : Use a propargyl-tagged analog to crosslink with target proteins, followed by click chemistry and LC-MS/MS identification .

Q. Challenges :

  • Off-target effects due to triazole reactivity with cysteine residues (mitigate via competitive pulldown assays) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.